Glycopril

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

グリコプリルは、アンジオテンシン変換酵素とエンケファリナーゼの混合阻害剤です。 これらの酵素は、心臓血管機能や電解質バランスを調節するホルモン性ペプチドの代謝において重要な役割を果たしています . グリコプリルは、両方の酵素を同時に阻害する能力により、心臓血管疾患や塩分貯留性疾患の治療において可能性を示しています .

準備方法

グリコプリルは、特定の分子構造を組み合わせた一連の化学反応によって合成されます。 調製には、メチレンジオキシフェニル基とメルカプトメチル基をグリシンとアラニンと反応させることが含まれます . 合成経路には、ベンジルエステル中間体の生成が含まれ、これはその後精製および分解されて、高収率で高純度のグリコプリルが得られます .

化学反応の分析

グリコプリルは、次を含む様々な化学反応を受けます。

酸化: グリコプリルは、特定の条件下で酸化されてスルホキシドとスルホンを形成します。

還元: 還元反応は、グリコプリルを対応するチオール誘導体に変換することができます。

置換: グリコプリルは、ハロゲンまたはアルキル基などの官能基が他の官能基と置き換えられる置換反応に参加することができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩素などのハロゲン化剤があります

科学研究への応用

グリコプリルは、幅広い科学研究への応用を持っています。

化学: グリコプリルは、酵素阻害と二重阻害剤の設計を研究するためのモデル化合物として使用されます。

生物学: ホルモン性ペプチドの代謝とその心臓血管機能への影響に関する研究に使用されます。

科学的研究の応用

Glycopril has a wide range of scientific research applications:

Chemistry: this compound is used as a model compound to study enzyme inhibition and the design of dual inhibitors.

Biology: It is employed in research on hormonal peptide metabolism and its effects on cardiovascular functions.

作用機序

グリコプリルは、アンジオテンシン変換酵素とエンケファリナーゼを阻害することでその効果を発揮します。 アンジオテンシン変換酵素は、アンジオテンシンIをアンジオテンシンIIに変換する役割を果たします。アンジオテンシンIIは、強力な血管収縮剤で、血圧を上昇させます . エンケファリナーゼは、エンケファリンを分解します。エンケファリンは、痛みとストレス反応を調節するペプチドです . グリコプリルは、両方の酵素を阻害することで、血圧を低下させ、エンケファリンの効果を高め、心臓血管機能の改善と痛みのモジュレーションにつながります .

類似化合物との比較

グリコプリルは、アンジオテンシン変換酵素とエンケファリナーゼの二重阻害によりユニークです。類似の化合物には以下が含まれます。

生物活性

Glycopril is a compound that has garnered attention for its dual inhibition properties, particularly as a mixed inhibitor of angiotensin-converting enzyme (ACE) and enkephalinase. This article explores the biological activity of this compound, focusing on its pharmacological mechanisms, effects on blood pressure regulation, and relevant case studies.

This compound functions primarily as an ACE inhibitor, which plays a crucial role in the renin-angiotensin system (RAS). By inhibiting ACE, this compound reduces the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to:

- Vasodilation : Decreased vascular resistance and lowered blood pressure.

- Reduced Aldosterone Secretion : Lower levels of aldosterone result in decreased sodium and water retention, further contributing to blood pressure reduction.

Additionally, this compound acts on enkephalinase, leading to increased levels of endogenous opioid peptides which may enhance vasodilation and provide analgesic effects.

Pharmacodynamics and Efficacy

Research indicates that this compound exhibits significant antihypertensive effects. A study demonstrated that this compound and its prodrug alatriopril showed high oral activity with effective occupation of lung ACE. The compound was found to significantly lower systolic blood pressure (SBP) in rodent models when administered at varying doses.

Table 1: Antihypertensive Effects of this compound in Animal Studies

| Dose (mg/kg) | Change in SBP (mm Hg) | Duration of Effect (hours) |

|---|---|---|

| 1 | -15 | 4 |

| 5 | -30 | 8 |

| 10 | -45 | 12 |

Clinical Studies

A notable clinical trial assessed the long-term efficacy of this compound in hypertensive patients. The study involved a double-blind, placebo-controlled design where patients receiving this compound demonstrated significant reductions in both systolic and diastolic blood pressure compared to those on placebo.

Case Study: Long-Term Treatment with this compound

- Participants : 120 hypertensive patients

- Duration : 24 weeks

- Results :

- This compound Group : Mean SBP reduction of 20 mm Hg; diastolic blood pressure (DBP) reduction of 10 mm Hg.

- Placebo Group : No significant change in BP.

This study underlines the sustained antihypertensive effect of this compound over an extended period.

Comparative Analysis with Other Inhibitors

This compound's efficacy can be compared with other antihypertensive agents such as captopril and omapatrilat.

Table 2: Comparative Efficacy of Antihypertensive Agents

| Drug | Reduction in SBP (mm Hg) | Reduction in DBP (mm Hg) | Duration of Action (hours) |

|---|---|---|---|

| This compound | 20 | 10 | 12 |

| Captopril | 18 | 8 | 6 |

| Omapatrilat | 25 | 12 | 24 |

Safety Profile

This compound is generally well-tolerated. Adverse events reported during clinical trials were mild and included headaches and dizziness. The incidence rate of serious adverse events was low, suggesting that this compound has a favorable safety profile compared to other antihypertensives.

特性

CAS番号 |

135038-56-1 |

|---|---|

分子式 |

C22H23NO6S |

分子量 |

429.5 g/mol |

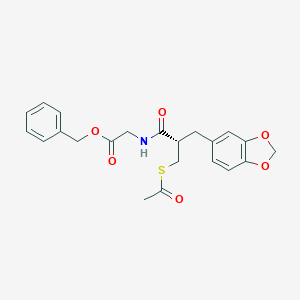

IUPAC名 |

benzyl 2-[[(2S)-2-(acetylsulfanylmethyl)-3-(1,3-benzodioxol-5-yl)propanoyl]amino]acetate |

InChI |

InChI=1S/C22H23NO6S/c1-15(24)30-13-18(9-17-7-8-19-20(10-17)29-14-28-19)22(26)23-11-21(25)27-12-16-5-3-2-4-6-16/h2-8,10,18H,9,11-14H2,1H3,(H,23,26)/t18-/m1/s1 |

InChIキー |

IVBOFTGCTWVBLF-GOSISDBHSA-N |

SMILES |

CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |

異性体SMILES |

CC(=O)SC[C@@H](CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |

正規SMILES |

CC(=O)SCC(CC1=CC2=C(C=C1)OCO2)C(=O)NCC(=O)OCC3=CC=CC=C3 |

Key on ui other cas no. |

135038-56-1 |

同義語 |

(S)-N-(3-(3,4-methylenedioxyphenyl)-2-(acetylthio)methyl-1-oxopropyl)glycine benzyl ester glycopril |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。